Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-
Description
Chemical Structure and Properties Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- is an organosilicon compound characterized by a central silicon atom bonded to three organic groups:
- A 1,1-dimethylethyl (tert-butyl) group.
- Two methyl groups.
- A (2-methyl-3-furanyl)methoxy substituent.
The molecular formula is C₁₅H₂₆ClFOSi (as per a structurally similar compound in ), with a molecular weight of 304.90 g/mol . This silane belongs to a class of organosilicon compounds widely used in materials science, pharmaceuticals, and specialty coatings due to their thermal stability and tunable reactivity .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-[(2-methylfuran-3-yl)methoxy]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-10-11(7-8-13-10)9-14-15(5,6)12(2,3)4/h7-8H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGRMPKGHMLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443438 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125214-88-2 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 2-methyl-3-furanylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
Materials Science
Silane compounds are widely used as coupling agents in the modification of surfaces to enhance adhesion between organic polymers and inorganic materials. The specific application of Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy] includes:
- Coatings : Used in the formulation of coatings that improve water repellency and durability on substrates such as glass and metals.
- Composite Materials : Acts as a bonding agent in composite materials, enhancing mechanical properties through improved interfacial adhesion.
Pharmaceuticals
In pharmaceutical research, organosilanes are explored for their potential in drug delivery systems:
- Drug Formulation : The compound can be utilized to create silane-based drug carriers that enhance the solubility and bioavailability of poorly soluble drugs.
- Targeted Therapy : Its unique structure may allow for targeted delivery mechanisms in cancer treatments by conjugating with specific ligands.
Nanotechnology
The incorporation of silanes into nanomaterials has been a significant area of research:
- Nanoparticle Functionalization : The compound can be used to modify the surface properties of nanoparticles, improving their stability and dispersibility in various solvents.
- Nanocomposites : Enhances the properties of nanocomposites by providing better interaction between the matrix and nanoparticles.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Surface Coating | Demonstrated improved adhesion properties when using silane-based coatings on glass substrates compared to traditional methods. |
| Study 2 | Drug Delivery | Showed enhanced solubility and controlled release profiles for a poorly soluble anti-cancer drug when formulated with the silane compound. |
| Study 3 | Nanoparticle Synthesis | Reported increased stability and reduced agglomeration of silica nanoparticles when functionalized with this silane. |
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through its silane group, which can lead to changes in the physical and chemical properties of the target molecules. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparison
The methoxy substituent on the silicon atom defines the compound’s unique properties. Below is a comparative analysis with structurally related silanes:
| Compound Name (CAS) | Substituent on Methoxy Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|---|
| Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- | 2-methyl-3-furanyl | C₁₅H₂₆ClFOSi* | 304.90 | Potential use in bioactive coatings or drug delivery (furan’s conjugation properties) | |
| Silane, (4-chlorophenyl)methoxydimethyl (256521-85-4) | 4-chlorophenyl | C₁₄H₂₁ClOSi | 276.85 | Likely used in hydrophobic materials; chlorine enhances stability | |
| Silane, (1,1-dimethylethyl)dimethyl[(tributylstannyl)methoxy] (54450-20-3) | Tributylstannyl | C₁₈H₄₀OSiSn | 465.40 | Organometallic applications; tin may confer catalytic activity | |
| Diisopropyl (methoxy)silane (from plant extract) | Isopropyl | C₇H₁₈OSi | 158.30 | Simpler structure; used in surface modification or as intermediates |
*Note: The molecular formula for the target compound is inferred from a structurally related silane in , which shares the tert-butyl-dimethylsilane backbone but differs in substituents.
Key Observations:
- Its oxygen atom may participate in hydrogen bonding . 4-Chlorophenyl: The chlorine atom increases electrophilicity and resistance to oxidation, making it suitable for durable coatings . Tributylstannyl: The tin group adds metallic character, enabling catalytic or electronic applications, though toxicity concerns may limit use .
Biological Activity
The compound Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- (CAS Number: 89861-06-3) is a silane derivative notable for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHOSi. Its structure features a tert-butyl group and a furan moiety, which may contribute to its biological properties. The presence of the methoxy group linked to the furan ring is particularly significant for its reactivity and potential interactions with biological systems.
Antifungal Activity
Research has indicated that compounds similar to Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]- exhibit antifungal properties. For instance, studies have shown that furan derivatives can inhibit the growth of various fungal pathogens. The effectiveness of these compounds is often assessed using in vitro tests that measure mycelial growth inhibition.
Table 1: Antifungal Activity of Furan Derivatives
| Compound | Pathogen | EC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Silane derivative | D. seriata | 78.1 | 76.3 |
| Silane derivative | D. viticola | 93.8 | Full inhibition |
| Silane derivative | N. parvum | 125 | Full inhibition |
Note: EC values represent the effective concentration at which 50% inhibition occurs.
The antifungal mechanism of action for silanes often involves disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth. The furan ring may facilitate interactions with cellular components, leading to increased permeability and eventual cell death.
Study on Antifungal Efficacy
In a study published by MDPI, various furan derivatives were tested against fungal pathogens affecting grapevines. The results demonstrated significant antifungal activity, suggesting that silane derivatives could be viable alternatives for managing fungal diseases in agriculture .
Synergistic Effects
Further research has indicated that combining silane derivatives with other agents can enhance their antifungal efficacy. For instance, conjugation with chitosan oligosaccharides (COS) showed improved inhibition rates against D. seriata compared to using silanes alone .
Q & A
Q. What are the recommended synthetic routes for preparing Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-?
- Methodological Answer : This compound can be synthesized via silylation reactions using tert-butyldimethylsilyl (TBDMS) protecting groups. A common approach involves reacting the furan-containing alcohol precursor (e.g., 2-methyl-3-furanmethanol) with tert-butyldimethylchlorosilane under inert conditions (e.g., N₂ atmosphere) in the presence of a base like imidazole or pyridine . Reaction optimization may require precise stoichiometric ratios (e.g., 1.2:1 silane:alcohol) and anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Monitoring via TLC or GC-MS is critical to confirm intermediate formation .
Q. How can the structure of this silane compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, particularly for resolving stereochemical ambiguities in the furanyl and silane moieties . For preliminary analysis, use - and -NMR to identify characteristic peaks:
- Silane group : δ ~0.1–0.3 ppm (Si–CH₃), δ ~0.8–1.0 ppm (tert-butyl CH₃).
- Furanyl group : δ ~6.0–7.5 ppm (aromatic protons), δ ~2.2–2.5 ppm (2-methyl substituent) .
High-resolution mass spectrometry (HRMS) or FT-IR (for Si–O–C stretches at ~1000–1100 cm⁻¹) can further validate purity .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the tert-butyldimethylsilyl group?
- Methodological Answer : Steric hindrance from the bulky tert-butyl group can impede further reactions. Strategies include:
- Protecting group exchange : Replace TBDMS with less bulky groups (e.g., triisopropylsilyl) for subsequent functionalization .
- Microwave-assisted synthesis : Enhance reaction kinetics under controlled thermal conditions (e.g., 80–100°C, 10–30 min) to overcome steric barriers .
- Catalytic activation : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the Si–O bond, facilitating nucleophilic attack .
Q. How does the electronic nature of the furanyl moiety influence the compound’s reactivity?
- Methodological Answer : The 2-methyl-3-furanyl group introduces electron-rich aromaticity, enhancing susceptibility to electrophilic substitution. For example:
- Electrophilic aromatic substitution (EAS) : Nitration or halogenation occurs preferentially at the 5-position of the furan ring due to directing effects of the methoxy group .
- Oxidative degradation : Under acidic conditions, the furan ring may undergo ring-opening to form diketones, which can be monitored via UV-Vis (λ ~270 nm) or HPLC .
Q. What analytical techniques resolve contradictions in reported thermal stability data?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) arise from varying experimental setups. Standardize testing via:
- Thermogravimetric analysis (TGA) : Use a heating rate of 10°C/min under N₂ to assess mass loss profiles .
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic transitions correlated with silane bond cleavage .
Cross-validate with dynamic mechanical analysis (DMA) if the compound is polymer-bound .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives?
- Methodological Answer : Chiral induction at the silane center (e.g., in [(3S)-configured derivatives]) is sensitive to reaction conditions. For example:
- Kinetic vs. thermodynamic control : Lower temperatures (−78°C) favor kinetic products with higher ee, while room-temperature reactions may lead to racemization .
- Catalyst choice : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity compared to non-chiral bases .
Resolve contradictions by repeating syntheses with controlled variables (e.g., solvent polarity, catalyst loading) and analyzing ee via chiral HPLC .
Environmental and Stability Considerations
Q. How can researchers assess the environmental persistence of this silane compound?
- Methodological Answer : Evaluate hydrolytic stability under simulated environmental conditions:
- pH-dependent degradation : Prepare buffered solutions (pH 4–9) and monitor Si–O bond cleavage via -NMR or ICP-OES for silicon release .
- Photolytic degradation : Expose to UV light (λ = 254 nm) and analyze degradation products using GC-MS .
Compare results with structurally related silanes (e.g., tetramethylsilane) as benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
